molecular formula C26H22N4O2 B2512861 6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1215471-61-6

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2512861
CAS No.: 1215471-61-6
M. Wt: 422.488
InChI Key: RIFPNTOHSRKFEV-UHFFFAOYSA-N
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Description

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Biological Activity

The compound 6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H20N4O
  • Molecular Weight : 336.4 g/mol

The compound features a triazole ring fused with a quinazoline moiety, which is known to contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazoloquinazolines. For instance, a study reported that derivatives of triazoloquinazoline exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Triazoloquinazoline Derivative 1MCF-7 (Breast)15.0
Triazoloquinazoline Derivative 2HCT-116 (Colon)12.5
Target CompoundMCF-7 (Breast)TBD
Target CompoundHCT-116 (Colon)TBD

Antimicrobial Activity

Triazoloquinazolines have also demonstrated antimicrobial properties. A study indicated that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

Compound NameBacteriaMinimum Inhibitory Concentration (MIC)
Triazoloquinazoline Derivative 3Staphylococcus aureus32 µg/mL
Triazoloquinazoline Derivative 4Escherichia coli16 µg/mL
Target CompoundStaphylococcus aureusTBD
Target CompoundEscherichia coliTBD

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Research indicates that it may inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation.

Case Study: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, the administration of the target compound resulted in a significant reduction in swelling compared to the control group. This suggests a promising role for the compound in managing inflammatory conditions.

The biological activities of This compound are likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : It could modulate receptors associated with inflammatory pathways.

Properties

IUPAC Name

6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-16-7-6-8-19(14-16)24-27-25-21-9-4-5-10-22(21)29(26(32)30(25)28-24)15-23(31)20-12-11-17(2)13-18(20)3/h6-8,11-14,21-22,24-25,27-28H,4-5,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEHUZULHAXJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2NC3C4CCCCC4N(C(=O)N3N2)CC(=O)C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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